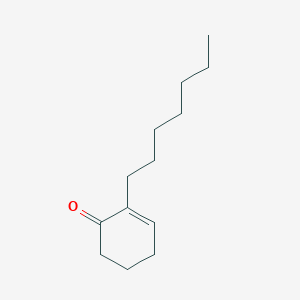
1,2,4-Triacetylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triacetylbenzene is an organic compound with the molecular formula C12H12O3 It is a derivative of benzene where three acetyl groups are attached to the 1, 2, and 4 positions of the benzene ring
Vorbereitungsmethoden
1,2,4-Triacetylbenzene can be synthesized through several methods. One common synthetic route involves the cyclotrimerization of butyn-2-one using a ruthenium (IV) catalyst. This reaction typically yields a mixture of 1,3,5-triacetylbenzene and this compound . The reaction conditions include heating the reactants in the presence of the catalyst to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1,2,4-Triacetylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triacetylbenzene has several applications in scientific research. It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. In the field of materials science, it is utilized in the development of novel polymers and resins. Additionally, its unique photophysical properties make it a candidate for use in light-emitting devices and other optoelectronic applications .
Wirkmechanismus
The mechanism of action of 1,2,4-triacetylbenzene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and intermediates involved in these reactions can vary depending on the reaction conditions and the presence of catalysts or other reagents .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triacetylbenzene can be compared with other similar compounds such as 1,2,4-trimethylbenzene and 1,2,4-trichlorobenzene. While all these compounds share a common benzene ring structure with substituents at the 1, 2, and 4 positions, their chemical properties and reactivity differ significantly. For example, 1,2,4-trimethylbenzene is a flammable liquid used as a solvent and in the production of dyes and resins . In contrast, 1,2,4-trichlorobenzene is used as a solvent and in the synthesis of other chemicals . The presence of different functional groups (acetyl, methyl, or chloro) in these compounds results in distinct chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
89725-66-6 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-(3,4-diacetylphenyl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)10-4-5-11(8(2)14)12(6-10)9(3)15/h4-6H,1-3H3 |
InChI-Schlüssel |
DHCIAVVQOMVUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)



![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)




![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)

![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)

